2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Overview
Description
2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate, also known as glycerol trioleate, is a triglyceride formed from glycerol and three molecules of octadeca-9,12,15-trienoic acid. This compound is a type of fatty acid ester and is commonly found in various natural oils and fats. It is known for its role in biochemistry and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate can be synthesized through the esterification of glycerol with octadeca-9,12,15-trienoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of propane-1,2,3-triyl trioctadeca-9,12,15-trienoate often involves the transesterification of vegetable oils rich in octadeca-9,12,15-trienoic acid. This process uses an alkaline catalyst, such as sodium methoxide, to convert the triglycerides in the oil into the desired ester. The reaction is typically conducted at elevated temperatures and pressures to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and octadeca-9,12,15-trienoic acid.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at elevated temperatures to accelerate the process.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used, and the reactions are performed at elevated temperatures and pressures.
Major Products Formed
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Hydrolysis: Glycerol and octadeca-9,12,15-trienoic acid.
Transesterification: Different esters depending on the alcohol used in the reaction.
Scientific Research Applications
2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and cosmetics.
Mechanism of Action
The mechanism by which propane-1,2,3-triyl trioctadeca-9,12,15-trienoate exerts its effects involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be hydrolyzed by lipases to release glycerol and octadeca-9,12,15-trienoic acid, which can then participate in various metabolic pathways. Its ability to form stable emulsions also makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
Propane-1,2,3-triyl trioctadecanoate: A triglyceride formed from glycerol and three molecules of octadecanoic acid.
Propane-1,2,3-triyl trihexadecanoate: A triglyceride formed from glycerol and three molecules of hexadecanoic acid.
Propane-1,2,3-triyl triheptadecanoate: A triglyceride formed from glycerol and three molecules of heptadecanoic acid.
Uniqueness
2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is unique due to the presence of multiple double bonds in the octadeca-9,12,15-trienoic acid moieties. These double bonds confer distinct chemical and physical properties, such as increased reactivity and lower melting points, compared to saturated triglycerides. This makes the compound particularly useful in applications requiring specific chemical reactivity and physical characteristics.
Properties
IUPAC Name |
2,3-di(octadeca-9,12,15-trienoyloxy)propyl octadeca-9,12,15-trienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,54H,4-6,13-15,22-24,31-53H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEIMDKGOYBUKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860137 | |
Record name | Propane-1,2,3-triyl trioctadeca-9,12,15-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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